Piperacillin Sulfone Sodium Salt
Description
Piperacillin Sulfone Sodium Salt is a derivative within the β-lactam antibiotic family, structurally related to piperacillin sodium. Piperacillin itself is an extended-spectrum penicillin with broad activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . The sodium salt formulation improves water solubility (soluble in ethanol, water, and methanol) and is used clinically for intravenous administration .
Notably, lists "Piperacillin Sodium Impurity A as Sodium Salt" (C₁₆H₁₈N₃O₄S·Na, MW 371.39), suggesting that sulfone derivatives may arise as impurities or metabolites during synthesis. This compound could share structural similarities with β-lactamase inhibitors like tazobactam (a penicillanic acid sulfone), which is often combined with piperacillin to enhance efficacy .
Properties
Molecular Formula |
C₂₃H₂₆N₅NaO₉S |
|---|---|
Molecular Weight |
571.54 |
Synonyms |
Piperacillin Impurity F sodium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Structure and Properties
Piperacillin Sulfone Sodium Salt is hypothesized to incorporate a sulfone group (-SO₂-) into the β-lactam core, akin to tazobactam and sulbactam. This modification differentiates it from unmodified piperacillin sodium (C₂₃H₂₆N₅NaO₇S, MW 539.54) . Key comparisons include:
Mechanism and Antimicrobial Spectrum
- Piperacillin Sodium : Targets penicillin-binding proteins (PBPs), disrupting cell wall synthesis. Effective against Pseudomonas, Enterobacteriaceae, and anaerobes but vulnerable to β-lactamase degradation .
- Comparable to tazobactam, which inhibits Class A/C β-lactamases .
- Ampicillin/Carbenicillin Sodium : Narrower spectra; less effective against Pseudomonas .
- Tazobactam/Sulbactam : Sulfone-based inhibitors with minimal intrinsic antibiotic activity but synergize with β-lactams .
Pharmacokinetics and Stability
- Piperacillin Sodium : Half-life ~1 hour, renal excretion. Degraded by β-lactamases without an inhibitor .
- Piperacillin + Tazobactam : Combination extends half-life (piperacillin: 0.8–1.2 hours) and enhances stability against enzymatic hydrolysis .
- Sulfone Derivatives : Sulfone groups (e.g., in tazobactam) improve chemical stability and inhibitor potency .
Clinical Efficacy and Resistance
- Piperacillin/Tazobactam : Superior to cefepime in treating febrile neutropenia in cancer patients (meta-analysis, ).
- Ampicillin/Sulbactam: Limited to community-acquired infections due to rising resistance .
- Carbenicillin : Largely replaced by newer agents due to poor Pseudomonas coverage .
Research Findings
- Piperacillin/Tazobactam vs. Cefepime : A meta-analysis () demonstrated higher efficacy of piperacillin/tazobactam in cancer patients with febrile neutropenia, attributed to broader coverage and β-lactamase inhibition .
- Sulfone-Based Inhibitors : Tazobactam’s sulfone group enhances binding to β-lactamases, reducing piperacillin degradation by 90% compared to unprotected formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
